molecular formula C17H13NO3 B115102 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 1909-25-7

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-

Cat. No.: B115102
CAS No.: 1909-25-7
M. Wt: 279.29 g/mol
InChI Key: MWKJMOAIQHMKGZ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane with primary amines. This domino reaction leads to the formation of isoindoline derivatives, which can be further transformed into the desired isoindole compound . Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis has been reported to be effective in the synthesis of isoindole-containing scaffolds .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce dihydroisoindole compounds .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific proteins and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular signaling pathways and affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJMOAIQHMKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475261
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909-25-7
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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